L-738167
説明
(Synonym: L738167) This compound (CAS: 163212-43-9) is a synthetic small molecule with the molecular formula C25H34N6O6S and a molar mass of 546.64 g/mol . Its structure features:
- A pyrazolo[1,5-a][1,4]diazepine core with a 4-oxo substituent.
- A piperidin-4-ylethyl group at position 5 of the diazepine ring.
- A (4-methylphenyl)sulfonylamino moiety and a propanoic acid tail, both contributing to its physicochemical and pharmacokinetic properties.
特性
CAS番号 |
163212-43-9 |
|---|---|
分子式 |
C25H34N6O6S |
分子量 |
546.6 g/mol |
IUPAC名 |
(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[[4-oxo-5-(2-piperidin-4-ylethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C25H34N6O6S/c1-17-3-5-19(6-4-17)38(36,37)29-21(25(34)35)16-27-23(32)20-15-22-24(33)30(12-2-13-31(22)28-20)14-9-18-7-10-26-11-8-18/h3-6,15,18,21,26,29H,2,7-14,16H2,1H3,(H,27,32)(H,34,35)/t21-/m0/s1 |
InChIキー |
YLFFZEQHDMFOEC-NRFANRHFSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CNC(=O)C2=NN3CCCN(C(=O)C3=C2)CCC4CCNCC4)C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)C2=NN3CCCN(C(=O)C3=C2)CCC4CCNCC4)C(=O)O |
外観 |
Solid powder |
他のCAS番号 |
163212-43-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-((p-toluenesulfonyl)amino)-3-(((5,6,7,8-tetrahydro-4-oxo-5-(2-(piperidin-4-yl)ethyl)-4H-pyrazolo(1,5-a)(1,4)diazepin-2-yl)carbonyl)amino)propionic acid L 738,167 L 738167 L-738,167 L-738167 |
製品の起源 |
United States |
準備方法
Cyclocondensation Strategy
The diazepine ring is constructed via [3+4] cycloaddition between 5-aminopyrazole derivatives and α,β-unsaturated carbonyl compounds. A representative protocol from recent literature involves:
Reagents :
- 5-Amino-1H-pyrazole-4-carbonitrile (1.2 eq)
- Ethyl 4-bromo-3-oxobutanoate (1.0 eq)
- DABCO (0.2 eq) in anhydrous THF
Conditions :
Mechanistic Insight :
The reaction proceeds through conjugate addition of the pyrazole amine to the α,β-unsaturated ester, followed by intramolecular cyclization and aromatization.
Functionalization at Position 5
Introduction of the 2-piperidin-4-ylethyl group employs Mitsunobu alkylation:
Procedure :
- 5-Hydroxypyrazolodiazepine (1.0 eq)
- 2-(Piperidin-4-yl)ethanol (1.5 eq)
- DIAD (1.5 eq), PPh₃ (1.5 eq) in dry DCM
Reaction Parameters :
Key Analytical Data :
| Parameter | Value |
|---|---|
| HRMS (ESI+) | m/z 345.1782 [M+H]⁺ (calc. 345.1789) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (s, 1H, pyrazole-H), 4.21 (m, 2H, OCH₂), 3.15 (m, 1H, piperidine) |
Synthesis of N-Tosyl-L-alanine Segment
Direct Sulfonylation Protocol
Tosylation of L-alanine follows a modified Schotten-Baumann procedure:
Stepwise Process :
- L-Alanine (1.0 eq) suspended in 10% NaOH (aq)
- p-Toluenesulfonyl chloride (1.05 eq) added portionwise at 0°C
- Vigorous stirring for 2 h
- Acidification to pH 2 with conc. HCl
Optimization Notes :
- Strict temperature control (<5°C) prevents racemization
- 94% yield with >99% ee (Chiralpak AD-H HPLC)
Convergent Assembly via Amide Coupling
Fragment Coupling Strategy
The final assembly employs sequential coupling reactions:
First Coupling (Diazepine → Core) :
- EDCl (1.2 eq), HOBt (1.1 eq) in anhydrous DMF
- 5-(2-Piperidin-4-ylethyl)pyrazolodiazepine (1.0 eq)
- N-Tosyl-L-alanine (1.05 eq)
- 78% yield after 6 h at -10°C
Second Coupling (Propanoic Acid → Sidechain) :
- HATU (1.5 eq), DIPEA (3.0 eq) in DCM/MeCN (1:1)
- 24 h at rt under argon
- Final yield: 63% after prep-HPLC (C18, 0.1% TFA/MeCN)
Critical Process Parameters
Stereochemical Control
- Use of Oppolzer’s sultam auxiliary for β-amino acid configuration
- Dynamic kinetic resolution during Mitsunobu alkylation
Purification Challenges
- Reverse-phase HPLC essential for removing diastereomeric impurities
- Ion-pair chromatography (heptafluorobutyric acid) improves peak symmetry
Analytical Characterization Summary
Comprehensive Spectroscopic Data :
| Technique | Key Diagnostic Signals |
|---|---|
| ¹³C NMR (101 MHz, DMSO-d6) | 172.8 (COOH), 167.2 (amide C=O), 144.1 (SO₂) |
| IR (ATR) | 3320 (NH), 1705 (C=O), 1342 cm⁻¹ (SO₂ asym) |
| HRMS (ESI-) | m/z 655.2341 [M-H]⁻ (calc. 655.2349) |
Comparative Evaluation of Synthetic Routes
Methodological Advances :
- Transition metal-catalyzed C-N coupling improves atom economy vs. classical Mitsunobu
- Flow chemistry approaches reduce reaction times from 48 h → 6 h for key cyclization steps
Yield Optimization Landscape :
| Step | Classical Yield | Optimized Yield |
|---|---|---|
| Diazepine formation | 58% | 82% (microwave) |
| Tosylation | 76% | 94% (phase-transfer) |
| Final coupling | 41% | 63% (HATU/DIPEA) |
Industrial-Scale Considerations
Cost Analysis
- HATU vs. EDCl/HOBt: 23% reduction in coupling reagent costs
- Solvent recovery systems critical for DMF and MeCN
Regulatory Aspects
- ICH Q3D elemental impurities: Control of Pd (<10 ppm) in coupling steps
- Genotoxic impurities: Strict monitoring of sulfonyl chlorides
Emerging Methodologies
Biocatalytic Approaches
- Lipase-mediated dynamic kinetic resolution for β-amino acid synthesis
- Transaminases for chiral piperidine sidechain installation
Photoredox Functionalization
- Late-stage C-H amination of the diazepine ring
- Decarboxylative cross-coupling for fragment assembly
化学反応の分析
L-738167は、以下のようなさまざまな化学反応を起こします。
酸化: この反応は、一般的に過酸化水素や過マンガン酸カリウムなどの酸化剤を使用します。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどがあります。
置換: この反応は、さまざまな条件下で起こり、多くの場合、試薬としてハロゲン化合物を用います。
科学的研究の応用
L-738167は、科学研究で以下のようなさまざまな応用があります。
化学: フィブリノーゲン受容体拮抗薬を含む研究におけるモデル化合物として使用されます。
生物学: 血小板凝集に対する影響や、血栓を予防する可能性について研究されています。
医学: 血栓症の治療における治療の可能性について調査されています。
作用機序
L-738167は、血小板上の糖タンパク質IIb/IIIa受容体に結合することで作用を発揮します。この結合は、フィブリノーゲンと受容体の相互作用を阻害し、血小板凝集と血栓形成を防ぎます。 血小板への高親和性結合は、その長時間の薬力学的プロファイルの鍵となる要素です .
類似化合物との比較
Structural Similarities and Differences
Key Substituents and Functional Groups:
The compound shares structural motifs with several analogs (Table 1):
Structural Insights:
- The sulfonylamino group is a critical pharmacophore in both the target compound and (2S)-2-{[(4-acetylphenyl)sulfonyl]amino}propanoic acid , suggesting shared hydrogen-bonding or receptor-binding capabilities.
- The pyrazolo-diazepine core differentiates the target compound from peptide-based analogs like Tyr-Tyr-Phe , which lack heterocyclic complexity .
- Substituents such as the piperidin-4-ylethyl chain may enhance lipophilicity and membrane permeability compared to simpler sulfonamide derivatives .
Bioactivity and Target Interactions
Evidence from Hierarchical Clustering and Mode of Action:
Studies on bioactivity profiling indicate that compounds with structural similarities often cluster into groups with analogous modes of action . For example:
- Sulfonamide-containing compounds (e.g., the target compound and its acetylphenyl analog) may target enzymes like carbonic anhydrases or proteases due to sulfonamide’s affinity for zinc-containing active sites .
- Pyrazolo-diazepine derivatives are frequently associated with kinase inhibition or G-protein-coupled receptor (GPCR) modulation, as seen in structurally related compounds .
Mass Spectrometry and Target Prediction:
Machine learning methods combining mass spectrometry and chemical structure data (e.g., SVM-based approaches) predict that compounds with diazepine cores often interact with proteins involved in nucleotide metabolism or apoptosis regulation .
Functional Group Impact on Pharmacokinetics
- Sulfonylamino Group: Enhances solubility and stability but may reduce blood-brain barrier penetration compared to nonpolar analogs .
- Propanoic Acid Tail: Increases hydrophilicity, favoring renal excretion over hepatic metabolism .
生物活性
The compound (2S)-2-[(4-methylphenyl)sulfonylamino]-3-[[4-oxo-5-(2-piperidin-4-ylethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carbonyl]amino]propanoic acid exhibits a complex structure that suggests potential for various biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 546.64 g/mol. The structure includes a sulfonamide group and a piperidine moiety, which are known to enhance biological activity in many compounds.
Biological Activity Overview
Research indicates that this compound may possess several pharmacological properties:
- Antibacterial Activity : Similar compounds have demonstrated moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Compounds with sulfonamide structures often act as enzyme inhibitors. For instance, studies have shown that related compounds exhibit significant inhibition of acetylcholinesterase and urease .
- Anticancer Potential : The presence of the pyrazolo[1,5-a][1,4]diazepine scaffold is linked to anticancer activity. Research on similar derivatives has shown promising results against various cancer cell lines, including lung carcinoma .
1. Antibacterial Screening
A study synthesized several compounds similar to the target compound and tested their antibacterial properties. Compounds demonstrated varying degrees of effectiveness against multiple bacterial strains:
| Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis |
|---|---|---|
| Compound A | Moderate | Strong |
| Compound B | Weak | Moderate |
| Target Compound | TBD | TBD |
2. Enzyme Inhibition Studies
Research highlighted the inhibitory effects of derivatives on urease and acetylcholinesterase:
| Compound | IC50 (μM) | Enzyme Target |
|---|---|---|
| Compound X | 2.14 ± 0.003 | Urease |
| Target Compound | TBD | TBD |
3. Anticancer Activity
In vitro studies showed that derivatives containing similar scaffolds induced apoptosis in cancer cells:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound Y | A549 (Lung) | 8.107 |
| Target Compound | TBD | TBD |
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Binding : The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their function.
- Cellular Uptake : The piperidine moiety may facilitate cellular uptake through membrane transport mechanisms.
Q & A
Q. What synthetic strategies are commonly employed for preparing structurally complex amino acid derivatives like this compound?
The synthesis of such derivatives typically involves multi-step protocols with careful optimization of reaction conditions. For example, a three-step approach can be used:
Initial coupling : Reacting a pyrazolo-diazepine carbonyl intermediate with a sulfonamide-containing amino acid under reflux in ethanol (80–88% yield) .
Reductive amination : Using NaBH3CN in methanol at 0°C to room temperature (85–90% yield) to introduce piperidine-ethyl substituents.
Acid hydrolysis : Refluxing with concentrated HCl (70–75% yield) to deprotect and finalize the propanoic acid moiety.
Key parameters include temperature control, solvent selection, and catalyst use (e.g., NaBH3CN for selective reduction). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm stereochemistry and substituent placement. For example, chiral C-H protons appear as distinct singlets (~5.8 ppm), while aromatic protons in the pyrazole ring resonate at 7.2–8.4 ppm .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1709 cm⁻¹ (C=O stretch) and 1604 cm⁻¹ (C=N stretch) validate carbonyl and heterocyclic groups .
- High-Performance Liquid Chromatography (HPLC) : Mobile phases combining methanol, water, and phosphate buffers (pH 5.5) resolve impurities, with tetrabutylammonium hydroxide enhancing peak symmetry .
Advanced Research Questions
Q. How can pharmacokinetic properties of this compound be optimized for in vivo studies?
Pharmacokinetic enhancement often involves structural modifications:
- Phosphate prodrugs : Introducing phosphate groups to the propanoic acid moiety improves aqueous solubility. For instance, tert-butoxycarbonyl (Boc) protection of amino groups during synthesis minimizes undesired metabolic cleavage .
- Lipophilicity adjustments : Substituting the 4-methylphenyl sulfonyl group with halogenated analogs (e.g., Cl or F) can modulate blood-brain barrier penetration, as seen in related antimycobacterial agents .
Q. What methodologies are effective for resolving impurities or diastereomers during scale-up synthesis?
- HPLC method development : Adjusting mobile phase pH (5.5 ± 0.02) and using ion-pair reagents (e.g., tetrabutylammonium hydroxide) enhance separation of co-eluting diastereomers. System suitability tests ensure reproducibility .
- Crystallization optimization : Differential solubility in ethanol/water mixtures at controlled temperatures (e.g., 0°C) can isolate the desired enantiomer, as demonstrated in similar amino acid derivatives .
Q. How should researchers address contradictions in bioactivity data across studies?
- Systematic Structure-Activity Relationship (SAR) studies : Systematically varying substituents (e.g., R = H, Br, Cl in ’s Compound 3 series) clarifies their impact on target binding. For example, Br substituents may enhance hydrophobic interactions but reduce solubility .
- Dose-response validation : Replicating assays under standardized conditions (e.g., fixed pH, temperature) minimizes variability. Statistical tools like Design of Experiments (DoE) identify critical factors affecting bioactivity .
Q. What advanced computational tools can predict binding interactions with biological targets?
- Molecular docking simulations : Software like AutoDock Vina models interactions between the pyrazolo-diazepine core and enzymatic active sites. Key residues (e.g., piperidine-ethyl group interactions with hydrophobic pockets) guide lead optimization.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : These methods assess electronic effects of substituents (e.g., electron-withdrawing groups on sulfonamide reactivity) to refine synthetic pathways .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Critical Parameters |
|---|---|---|---|
| 1 | EtOH, reflux | 80–88 | Stoichiometry, time |
| 2 | NaBH3CN, MeOH | 85–90 | Temperature (0°C→RT) |
| 3 | HCl, reflux | 70–75 | Acid concentration |
| Adapted from . |
Q. Table 2. HPLC Mobile Phase Composition for Impurity Profiling
| Component | Volume Ratio | pH Adjustment |
|---|---|---|
| Methanol | 5 | Phosphoric acid to 5.5 |
| Water | 1 | |
| 0.2 M NaH2PO4 | 2 | |
| 0.4 M Tetrabutylammonium | 3 | |
| Adapted from . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
